(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide
CAS No.: 1354009-16-7
Cat. No.: VC8234718
Molecular Formula: C8H11ClN4O
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354009-16-7 |
|---|---|
| Molecular Formula | C8H11ClN4O |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C8H11ClN4O/c1-5(10)8(14)11-4-6-2-3-7(9)13-12-6/h2-3,5H,4,10H2,1H3,(H,11,14)/t5-/m0/s1 |
| Standard InChI Key | VVGLUORTCVTVIP-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1=NN=C(C=C1)Cl)N |
| SMILES | CC(C(=O)NCC1=NN=C(C=C1)Cl)N |
| Canonical SMILES | CC(C(=O)NCC1=NN=C(C=C1)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
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Stereochemistry: The (S)-configuration at the α-carbon of the propionamide chain is critical for potential biological interactions .
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Key functional groups:
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClN₄O | |
| Molecular Weight | 214.65 g/mol | |
| SMILES | CC@@HN | |
| logP (Predicted) | 1.63 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 87.3 Ų |
Synthesis and Stability
Synthetic Routes
The compound is synthesized via multi-step reactions, often involving:
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Pyridazine Core Formation: 3,6-Dichloropyridazine is reacted with hydrazine hydrate to yield 3-hydrazino-6-chloropyridazine .
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Amide Coupling: The hydrazino intermediate undergoes nucleophilic substitution with (S)-2-aminopropionamide derivatives under conditions such as DMF or acetonitrile at 100–150°C .
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Purification: Silica gel column chromatography and recrystallization are used to isolate the final product .
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Reactants: 3,6-Dichloropyridazine (20 mmol), hydrazine hydrate (60 mmol), DMF (30 mL).
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Conditions: 9 hours at 100°C.
Stability Considerations
Hypothesized Targets for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide
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Neuromodulation: The primary amine may interact with GABA receptors .
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Enzyme Inhibition: The pyridazine ring could inhibit kinases or phosphodiesterases .
Research Gaps and Future Directions
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